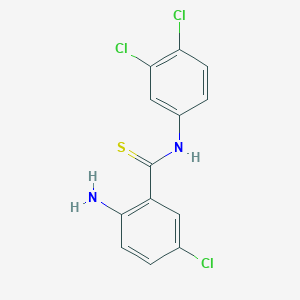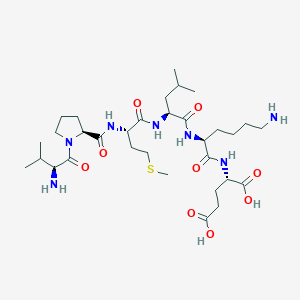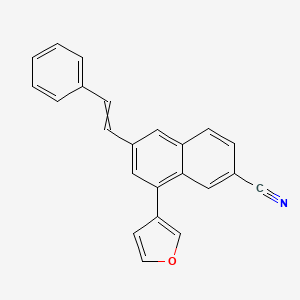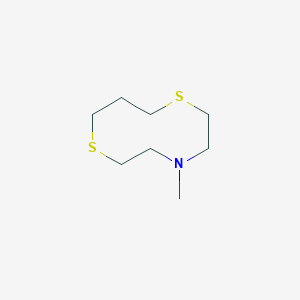
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and an amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 3,4-dichloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation or other reducing agents.
Substitution: The amino group is further reacted with 2-chloro-5-aminobenzene-1-carbothioamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro groups efficiently.
High-Pressure Reactions: Conducting reactions under high pressure to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzamide
- 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
- 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carboxamide
Uniqueness
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its multiple chlorine atoms and carbothioamide group make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
823195-48-8 |
|---|---|
Formule moléculaire |
C13H9Cl3N2S |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
2-amino-5-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl3N2S/c14-7-1-4-12(17)9(5-7)13(19)18-8-2-3-10(15)11(16)6-8/h1-6H,17H2,(H,18,19) |
Clé InChI |
OYVKXDGXHAPZHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)C2=C(C=CC(=C2)Cl)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14226441.png)
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)

![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)


![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)


